molecular formula C12H14N2O B13930131 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol

1-(3-Ethylquinoxalin-6-yl)ethan-1-ol

Cat. No.: B13930131
M. Wt: 202.25 g/mol
InChI Key: MBZCZBMHXBNSGQ-UHFFFAOYSA-N
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Description

1-(3-Ethylquinoxalin-6-yl)ethan-1-ol is a quinoxaline derivative characterized by an ethyl substituent at the 3-position of the quinoxaline ring and a hydroxyl-bearing ethyl group at the 6-position. Quinoxalines are nitrogen-containing heterocyclic compounds known for their applications in medicinal chemistry, materials science, and agrochemicals. The ethyl and hydroxyl groups in this compound likely influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1-(3-ethylquinoxalin-6-yl)ethanol

InChI

InChI=1S/C12H14N2O/c1-3-10-7-13-11-5-4-9(8(2)15)6-12(11)14-10/h4-8,15H,3H2,1-2H3

InChI Key

MBZCZBMHXBNSGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C2C=CC(=CC2=N1)C(C)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 3-ethylquinoxaline and ethan-1-ol.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the presence of catalysts to facilitate the reaction.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Ethylquinoxalin-6-yl)ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Ethylquinoxalin-6-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol can be identified from supplier databases and chemical literature. Below is a comparative analysis based on substituent effects and functional group variations:

1-(3-(Trifluoromethyl)quinoxalin-6-yl)ethan-1-ol

  • Structural Difference : Replaces the ethyl group at the 3-position with a trifluoromethyl (-CF₃) group.
  • Lipophilicity: The trifluoromethyl group significantly increases lipophilicity compared to ethyl, which may improve membrane permeability in biological systems.
  • Commercial Availability : Listed with one supplier (CAS 2899345-70-9) .

1-(3-(Trifluoromethyl)quinoxalin-6-yl)ethan-1-one

  • Structural Difference: The hydroxyl group (-OH) in 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol is replaced by a ketone (-C=O).
  • Impact :
    • Hydrogen Bonding : Loss of the hydroxyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents.
    • Reactivity : The ketone group may participate in condensation or nucleophilic addition reactions, unlike the alcohol derivative.
  • Commercial Availability : Listed with one supplier (CAS 2899345-69-6) .

General Comparison Table

Property 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol 1-(3-(Trifluoromethyl)quinoxalin-6-yl)ethan-1-ol 1-(3-(Trifluoromethyl)quinoxalin-6-yl)ethan-1-one
3-Position Substituent Ethyl (-C₂H₅) Trifluoromethyl (-CF₃) Trifluoromethyl (-CF₃)
6-Position Functional Group Alcohol (-OH) Alcohol (-OH) Ketone (-C=O)
Electron Effects Electron-donating (ethyl) Electron-withdrawing (-CF₃) Electron-withdrawing (-CF₃)
Hydrogen Bonding High (due to -OH) High (due to -OH) Low
Supplier Count Not listed in evidence 1 1

Research Findings and Limitations

  • Biological Activity: Trifluoromethyl-substituted quinoxalines are often explored as kinase inhibitors or antimicrobial agents due to their enhanced stability and bioavailability. The ethyl analog may exhibit distinct activity profiles due to reduced electronegativity .
  • Data Gaps: Experimental data (e.g., melting points, solubility, bioactivity) for 1-(3-Ethylquinoxalin-6-yl)ethan-1-ol are absent in the provided sources. Further studies are required to validate theoretical comparisons.

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